molecular formula C13H15N5O2 B3155518 ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate CAS No. 802534-49-2

ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate

Cat. No. B3155518
CAS RN: 802534-49-2
M. Wt: 273.29 g/mol
InChI Key: GUAHQNVJSKHHDA-UHFFFAOYSA-N
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Description

Ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate is a chemical compound with the molecular formula C13H15N5O2 . It is also known by its CAS number 802534-49-2 .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The catalytic activity of amorphous carbon-supported sulfonic acid (AC-SO3H) was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo . The reaction was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 273.29 . The compound should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Novel Compounds

Research has shown the synthesis of various derivatives of ethyl pyrazoloquinazoline carboxylate compounds. For instance, Shi et al. (2016) synthesized a series of ethyl 1-aryl-3-methyl-8-oxo-1,8-dihydropyrano[2′,3′:4,5]pyrimido[6,1-b]quinazoline-2-carboxylate derivatives. These compounds exhibited promising fluorescence properties and were further analyzed using X-ray diffraction analysis (Shi et al., 2016).

Antimicrobial and Antifungal Properties

Another significant application is in the development of antimicrobial agents. Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives, exhibiting potential as antimicrobial agents. The study demonstrated the reaction of various pyrazolo compounds with formamide, urea, and thiourea, resulting in compounds that exhibited antibacterial and antifungal activities (Holla et al., 2006).

Potential in Anticancer Research

Ethyl pyrazoloquinazoline carboxylate derivatives have also been explored in the field of anticancer research. Hafez et al. (2016) synthesized compounds from ethyl pyrazoloquinazoline carboxylate that showed higher anticancer activity compared to the reference drug doxorubicin. These compounds were characterized by various spectroscopic techniques and demonstrated significant antimicrobial activity as well (Hafez et al., 2016).

Fluorescent Properties and Agricultural Applications

Ethyl pyrazoloquinazoline carboxylate derivatives have been found to possess unique fluorescent properties, which can be exploited in various fields. For example, Wu et al. (2006) synthesized derivatives that not only exhibited strong fluorescence but also showed potential as inhibitors for certain agricultural pests (Wu et al., 2006).

Safety and Hazards

The compound is classified under the GHS07 hazard pictogram . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P264, P270, P301+P312, and P330 .

properties

IUPAC Name

ethyl 8-amino-1-methyl-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-3-20-12(19)10-8-5-4-7-6-15-13(14)16-9(7)11(8)18(2)17-10/h6H,3-5H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAHQNVJSKHHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CCC3=CN=C(N=C32)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate
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ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate
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ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate
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ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate
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ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate
Reactant of Route 6
ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate

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